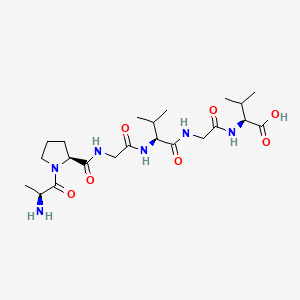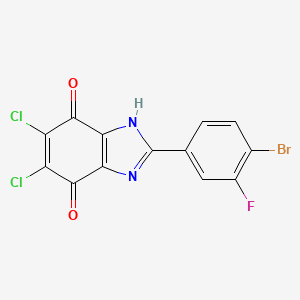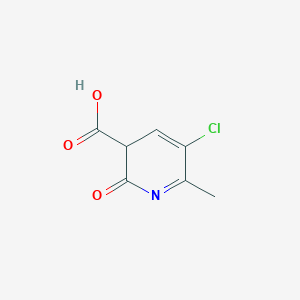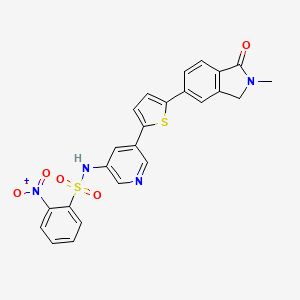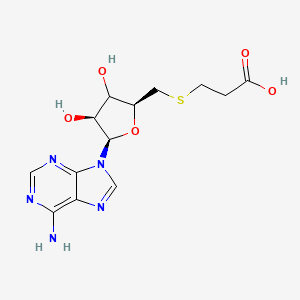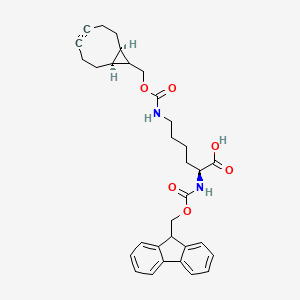![molecular formula C16H18ClNO3 B12368975 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride: is a deuterated derivative of a phenylmethyl-dihydroisoquinoline compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical properties and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms and the formation of the dihydroisoquinoline core. Common synthetic routes may include:
Deuteration: Introduction of deuterium atoms into the precursor molecules through catalytic exchange reactions or deuterated reagents.
Formation of Isoquinoline Core: Cyclization reactions to form the dihydroisoquinoline structure.
Functional Group Modifications: Introduction of hydroxyl and phenylmethyl groups through substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylmethyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotope Labeling: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Catalysis: Investigated for its potential as a catalyst or catalyst precursor in organic synthesis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Explored for its binding affinity to certain receptors, which can influence biological activity.
Medicine:
Drug Development: Investigated as a potential therapeutic agent due to its unique structural features and biological activity.
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated compounds.
Industry:
Material Science:
Analytical Chemistry: Used as a standard or reference compound in analytical techniques such as mass spectrometry.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of deuterium can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Non-deuterated analog with similar structural features.
3,3,4,4-Tetradeuterio-1-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Deuterated analog with a methoxy group instead of a hydroxyl group.
Uniqueness:
Deuterium Incorporation: The presence of deuterium atoms can influence the compound’s chemical stability, metabolic pathways, and biological activity, making it unique compared to its non-deuterated analogs.
Structural Features:
This detailed article provides a comprehensive overview of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H18ClNO3 |
|---|---|
Molekulargewicht |
311.79 g/mol |
IUPAC-Name |
3,3,4,4-tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/i5D2,6D2; |
InChI-Schlüssel |
SWWQQSDRUYSMAR-NXMSQKFDSA-N |
Isomerische SMILES |
[2H]C1(C2=CC(=C(C=C2C(NC1([2H])[2H])CC3=CC=C(C=C3)O)O)O)[2H].Cl |
Kanonische SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



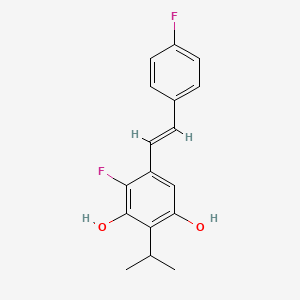


![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
